molecular formula C13H14O4S B15263047 3,4-Dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione

3,4-Dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione

Cat. No.: B15263047
M. Wt: 266.31 g/mol
InChI Key: GGCJKMVUEKBBGI-UHFFFAOYSA-N
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Description

3,4-Dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione is a complex organic compound characterized by a spiro linkage between a benzopyran and a thiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione typically involves the reaction of a benzopyran derivative with a thiane precursor under specific conditions. The reaction often requires the presence of a catalyst and controlled temperature to ensure the formation of the spiro linkage. Common reagents used in the synthesis include halogenated benzopyrans and sulfur-containing thiane derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzopyran derivatives .

Scientific Research Applications

3,4-Dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione is unique due to its spiro linkage between a benzopyran and a thiane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such structural features are advantageous .

Properties

Molecular Formula

C13H14O4S

Molecular Weight

266.31 g/mol

IUPAC Name

1',1'-dioxospiro[3H-chromene-2,4'-thiane]-4-one

InChI

InChI=1S/C13H14O4S/c14-11-9-13(5-7-18(15,16)8-6-13)17-12-4-2-1-3-10(11)12/h1-4H,5-9H2

InChI Key

GGCJKMVUEKBBGI-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC12CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

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